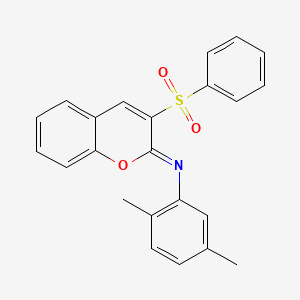

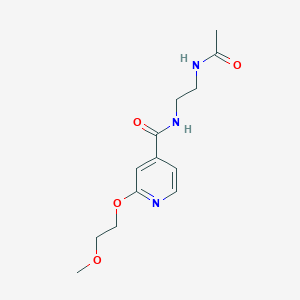

(Z)-2,5-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aniline is an organic compound with the formula C6H5NH2. It consists of an amine attached to a benzene ring and is the prototypical aromatic amine . Phenylsulfonyl is a functional group consisting of a sulfonyl group attached to a phenyl ring .

Synthesis Analysis

The synthesis of aniline derivatives often involves the reduction of nitroarenes or transition-metal-catalyzed cross-coupling reactions . A method for synthesizing phenylsulfonyl aniline derivatives involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides .Molecular Structure Analysis

The molecular structure of aniline consists of a benzene ring attached to an amine group . The phenylsulfonyl group consists of a sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis

Aniline can undergo various reactions, including acylation, sulfonation, and alkylation . Phenylsulfonyl aniline derivatives can undergo reactions involving the activation of the 2-CH2 group by the electron-withdrawing phenylsulfonyl substituent .Physical And Chemical Properties Analysis

Aniline is a colorless liquid with a characteristic odor. It is slightly soluble in water and mixes readily with most organic solvents . The physical and chemical properties of phenylsulfonyl aniline derivatives would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity of Aryl Sulfonamides

Research has highlighted the significance of aryl sulfonamides, particularly those containing thiophene or chromene moieties, as promising antibacterial agents. These compounds have been reviewed for their antibacterial activity, synthetic methods, and potential for optimized candidates in medicinal chemistry. The antibacterial properties are attributed to their structural features, suggesting that compounds like "(Z)-2,5-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" could be explored for similar applications (Rathore et al., 2021).

Environmental and Food Analysis

Aryl sulfonamides have been utilized in analytical chemistry, particularly in environmental and food analysis. Their application in immunoassays and biosensors for detecting various contaminants highlights the potential for compounds with sulfonamide groups to be developed for similar analytical purposes (Fránek & Hruška, 2018).

Aniline Derivatives in Industrial Applications

Aniline and its derivatives have found extensive industrial applications, including in the manufacture of dyes, pharmaceuticals, and polymers, suggesting potential research avenues for novel aniline derivatives in these fields (Skeen, 1948).

Sulfobetaine Derivatives for Biomedical Applications

The development and applications of sulfobetaine derivatives, due to their high hydrophilicity and antifouling capacities, suggest that similar zwitterionic compounds could have significant potential in biomedical applications, including as biomaterials or in drug delivery systems (Ningrum et al., 2021).

Poly(dimethylsiloxane) in Biological Studies

The use of poly(dimethylsiloxane) for fabricating microfluidic systems for biological studies indicates the potential for exploring similar polymers or compounds with related functionalities in the development of miniaturized biological assays and devices (Sia & Whitesides, 2003).

Safety and Hazards

Zukünftige Richtungen

Research into aniline and its derivatives continues to be a vibrant field, with potential applications in the synthesis of pharmaceuticals, agrochemicals, pigments, electronic materials, and more . Future research directions could include the development of new synthesis methods, the exploration of novel applications, and a deeper understanding of their biological activity .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-13-17(2)20(14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKEJUDOXEZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2,5-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2744395.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)

![2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2744398.png)

![2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide](/img/structure/B2744401.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)

![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)

![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)

![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B2744415.png)